8-Azaspiro(4.5)decan-8-amine, monohydrochloride
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Overview
Description
8-Azaspiro(45)decan-8-amine, monohydrochloride is a chemical compound with a spirocyclic structure This compound is known for its unique structural features, which include a spiro junction between a piperidine and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro(4.5)decan-8-amine, monohydrochloride typically involves the formation of the spirocyclic ring system. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting intermediate is then subjected to further reactions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro(4.5)decan-8-amine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted amines.
Scientific Research Applications
8-Azaspiro(4.5)decan-8-amine, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Azaspiro(4.5)decan-8-amine, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro(4.5)decan-2-one: Another spirocyclic compound with similar structural features but different functional groups.
1-Azaspiro(4.5)decan-8-ol hydrochloride: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
8-Azaspiro(4.5)decan-8-amine, monohydrochloride is unique due to its specific spirocyclic structure and the presence of an amine group. This combination of features makes it a versatile building block in organic synthesis and a valuable compound in various research fields.
Properties
CAS No. |
168273-00-5 |
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Molecular Formula |
C9H19ClN2 |
Molecular Weight |
190.71 g/mol |
IUPAC Name |
8-azaspiro[4.5]decan-8-amine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c10-11-7-5-9(6-8-11)3-1-2-4-9;/h1-8,10H2;1H |
InChI Key |
LAMQFAPKCBHTRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCN(CC2)N.Cl |
Origin of Product |
United States |
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